molecular formula C10H7F3N2O B1289500 6-(Trifluoromethoxy)quinolin-4-amine CAS No. 874880-25-8

6-(Trifluoromethoxy)quinolin-4-amine

Cat. No.: B1289500
CAS No.: 874880-25-8
M. Wt: 228.17 g/mol
InChI Key: KDFPUZKVCMQYIU-UHFFFAOYSA-N
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Description

. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 6-(Trifluoromethoxy)quinolin-4-amine involves several classical protocols such as the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach methods

For industrial production, the synthesis may be scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

6-(Trifluoromethoxy)quinolin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include substituted quinolines and quinoline derivatives with modified functional groups .

Scientific Research Applications

6-(Trifluoromethoxy)quinolin-4-amine has shown promise in various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being investigated as a potential drug candidate for the treatment of cancer and autoimmune diseases.

    Industry: The compound is used in the development of new materials and agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors involved in critical biological processes. This binding can modulate the activity of these targets, leading to therapeutic effects such as inhibition of cancer cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

6-(Trifluoromethoxy)quinolin-4-amine can be compared with other similar compounds such as:

    6-(Trifluoromethoxy)-5-quinolinamine: This compound has a similar structure but differs in the position of the amino group.

    6-(Trifluoromethoxy)quinolin-4-ol: This compound has a hydroxyl group instead of an amino group at the 4-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-(trifluoromethoxy)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)16-6-1-2-9-7(5-6)8(14)3-4-15-9/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFPUZKVCMQYIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591981
Record name 6-(Trifluoromethoxy)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874880-25-8
Record name 6-(Trifluoromethoxy)-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874880-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethoxy)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 874880-25-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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